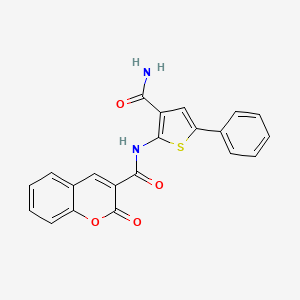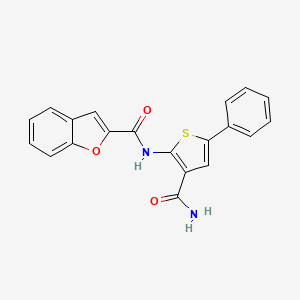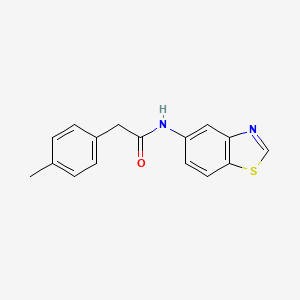
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide (hereafter referred to as N-CPC) is a synthetic molecule with a variety of potential applications in scientific research. N-CPC has been studied in the fields of biochemistry, physiology, and pharmacology, and is of particular interest due to its ability to affect biological processes at the molecular level.
科学研究应用
N-CPC has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool to study the effects of different drugs on biological processes, as well as to investigate the mechanism of action of certain drugs. N-CPC has also been used to study the effects of certain proteins on cellular processes, and to investigate the biochemical and physiological effects of certain compounds.
作用机制
The exact mechanism of action of N-CPC is not yet fully understood. However, it is believed that N-CPC binds to certain proteins in the cell, which then triggers a cascade of biochemical and physiological effects. This binding is thought to be mediated by the molecule’s unique structure, which allows it to interact with specific proteins in a specific way.
Biochemical and Physiological Effects
N-CPC has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to affect the activity of certain enzymes, as well as the expression of certain genes. In addition, it has been shown to affect the activity of certain hormones, as well as the activity of certain receptors. These effects can lead to a variety of changes in the cell, including changes in cell growth, differentiation, and metabolism.
实验室实验的优点和局限性
The use of N-CPC in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. Second, it is a highly specific molecule, which allows researchers to study the effects of certain drugs on specific proteins. Finally, it is a stable molecule, which makes it suitable for long-term experiments.
On the other hand, there are some limitations to using N-CPC in laboratory experiments. First, it is a synthetic molecule, and thus may not be as effective as natural molecules in certain experiments. Second, it is not always easy to control the concentration of N-CPC in experiments, which can lead to inconsistent results. Finally, the exact mechanism of action of N-CPC is not yet fully understood, which can limit the interpretation of results.
未来方向
There are a number of potential future directions for the study of N-CPC. First, further research is needed to better understand the exact mechanism of action of N-CPC and how it affects cellular processes. Second, studies are needed to investigate the potential use of N-CPC as a drug delivery system. Third, further research is needed to explore the potential applications of N-CPC in the fields of biochemistry, physiology, and pharmacology. Fourth, studies are needed to investigate the potential use of N-CPC in the development of new drugs and therapies. Finally, further research is needed to investigate the potential use of N-CPC in the diagnosis and treatment of diseases.
合成方法
N-CPC is typically synthesized through a process known as the Ugi four-component reaction. This method involves the combination of four different starting materials, including an amine, a carboxylic acid, an isocyanide, and an aldehyde, to form a single product. The reaction is carried out in an aqueous solution at room temperature, and is typically completed within one hour. The Ugi reaction is a versatile and efficient method for the synthesis of N-CPC, and has been used in a variety of research studies.
属性
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c22-18(24)14-11-17(12-6-2-1-3-7-12)28-20(14)23-19(25)15-10-13-8-4-5-9-16(13)27-21(15)26/h1-11H,(H2,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXRTVVHMIAMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496997.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)
![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)
![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)

![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)

![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497065.png)
![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)

